molecular formula C21H21Br2ClN2 B12634543 1-(4-Bromo-benzyl)-3-(4-chloro-phenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium

1-(4-Bromo-benzyl)-3-(4-chloro-phenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium

Cat. No.: B12634543
M. Wt: 496.7 g/mol
InChI Key: UCFVLUVIVXKKTO-UHFFFAOYSA-M
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Description

1-(4-Bromo-benzyl)-3-(4-chloro-phenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium is a complex organic compound that belongs to the class of imidazoazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-benzyl)-3-(4-chloro-phenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium typically involves multi-step organic reactions. The starting materials often include 4-bromo-benzyl chloride and 4-chloro-aniline. The reaction proceeds through a series of nucleophilic substitutions, cyclization, and quaternization steps under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-benzyl)-3-(4-chloro-phenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like sodium hydroxide or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Bromo-benzyl)-3-(4-chloro-phenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-benzyl)-3-(4-chloro-phenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-benzyl)-3-(4-chloro-phenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]pyridine
  • 1-(4-Bromo-benzyl)-3-(4-chloro-phenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]quinoline

Uniqueness

1-(4-Bromo-benzyl)-3-(4-chloro-phenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of bromine and chlorine substituents, along with the imidazoazepine core, makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H21Br2ClN2

Molecular Weight

496.7 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium;bromide

InChI

InChI=1S/C21H21BrClN2.BrH/c22-18-9-5-16(6-10-18)14-24-15-20(17-7-11-19(23)12-8-17)25-13-3-1-2-4-21(24)25;/h5-12,15H,1-4,13-14H2;1H/q+1;/p-1

InChI Key

UCFVLUVIVXKKTO-UHFFFAOYSA-M

Canonical SMILES

C1CCC2=[N+](C=C(N2CC1)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Br.[Br-]

Origin of Product

United States

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